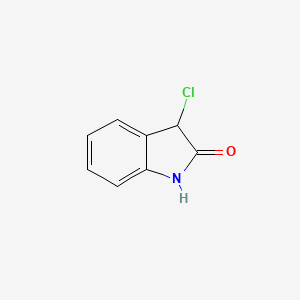

3-chloro-1,3-dihydro-2H-indol-2-one

Description

Significance of the Oxindole (B195798) Scaffold in Contemporary Organic and Medicinal Chemistry

The oxindole scaffold, the core structure of 3-chloro-1,3-dihydro-2H-indol-2-one, is a privileged pharmacophore in the realm of medicinal chemistry. ontosight.ai This bicyclic system, consisting of a fused benzene (B151609) and pyrrolidone ring, is found in a variety of natural alkaloids and has demonstrated a broad spectrum of pharmacological activities. nih.gov The inherent structural features of the oxindole core, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an attractive framework for the design of therapeutic agents. ontosight.ai

The versatility of the oxindole scaffold is further highlighted by the diverse biological activities exhibited by its derivatives. These include anticancer, anti-HIV, antidiabetic, antibacterial, and antioxidant properties, among others. nih.govnih.gov The substitution pattern on the oxindole ring plays a crucial role in modulating its biological activity, with modifications at the C3 position being particularly significant for enhancing potency and selectivity, especially in the development of anticancer drugs. ontosight.ai The wide-ranging therapeutic potential of oxindole-containing compounds has spurred extensive research into the synthesis of novel derivatives with improved pharmacological profiles. nih.gov

Strategic Importance of Halogenated Indolone Derivatives as Synthetic Intermediates

Halogenated organic compounds are pivotal intermediates in synthetic chemistry, offering reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of indolone chemistry, the introduction of a halogen atom, such as chlorine at the C3 position, significantly influences the molecule's reactivity and provides a versatile handle for further chemical transformations. The chlorine atom in this compound, for instance, can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups.

The strategic placement of halogens on the indolone core can also modulate the electronic properties of the molecule. This has been explored in the context of materials science, where halogenation has been used to fine-tune the HOMO and LUMO energy levels of organic semiconductors. researchgate.net This ability to engineer the electronic band gap is crucial for the development of high-performance organic field-effect transistors and other electronic devices. researchgate.net Furthermore, the synthesis of complex, biologically active molecules often relies on the use of halogenated precursors. For example, the preparation of certain kinase inhibitors and other therapeutic agents involves the use of chlorinated indole (B1671886) derivatives. mdpi.comnih.gov

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is multifaceted, exploring its utility as a versatile building block in organic synthesis and investigating its potential biological activities. The compound serves as a key starting material for the synthesis of various substituted oxindoles and spirooxindoles, which are classes of compounds with significant biological properties. elsevierpure.com The reactivity of the chlorine atom at the C3 position is central to these synthetic strategies, enabling the construction of complex molecular architectures.

While much of the focus is on its role as a synthetic intermediate, there is also growing interest in the intrinsic biological profile of this compound and its simple derivatives. Research is ongoing to explore its potential as an antimicrobial or anticancer agent. The presence of the chlorine atom is thought to enhance its reactivity towards biological targets. The development of efficient and scalable synthetic routes to this compound is also an active area of research, as its availability is crucial for its broader application in both academic and industrial settings.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO | nih.gov |

| Molecular Weight | 167.59 g/mol | nih.gov |

| IUPAC Name | 3-chloro-1,3-dihydroindol-2-one | nih.gov |

| CAS Number | 68235-96-1 | nih.gov |

| XLogP3 | 1.5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARYLJJYFWAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497368 | |

| Record name | 3-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68235-96-1 | |

| Record name | 3-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1,3 Dihydro 2h Indol 2 One and Its Derivatives

Direct Synthesis Approaches

These methods involve the introduction of the chlorine atom and the oxidation of the 3-position of an existing indole (B1671886) scaffold.

Oxidative chlorination provides a direct route to 3-chlorooxindoles from readily available indoles by concurrently introducing both the chloro and the oxo functionalities at the C2 and C3 positions.

A green and efficient approach for the halogenation of indoles utilizes an Oxone-halide system. organic-chemistry.orgspringernature.com This method relies on the in situ generation of reactive halogenating species, which avoids the need for stoichiometric and often more toxic halogenating agents. organic-chemistry.org In this system, Oxone, a stable and inexpensive oxidant, reacts with sodium chloride (NaCl) to produce a chlorinating agent. nih.gov This approach is considered environmentally friendly, aligning with several principles of green chemistry, such as waste prevention and the use of catalysis. springernature.com The selectivity of the halogenation (at the C2 or C3 position) can be influenced by the presence of protecting groups on the indole nitrogen. organic-chemistry.org

Table 1: Overview of the NaCl/Oxone System for Indole Halogenation

| Component | Role | Advantages |

|---|---|---|

| Indole | Starting Material | Readily available scaffold. |

| NaCl | Chlorine Source | Inexpensive, safe, and environmentally benign. |

| Oxone | Oxidant | Generates the active chlorinating species in situ. |

| Solvent | Reaction Medium | Acetonitrile (B52724) is often identified as an ideal solvent. organic-chemistry.org |

Sulfuryl chlorofluoride (SO₂ClF) has been identified as a versatile reagent for the controlled chlorination and chlorooxidation of simple, unprotected indoles. organic-chemistry.org This commercially available and non-toxic compound allows for the selective synthesis of 3-chloro-2-oxindoles under mild conditions. The reaction's outcome is highly dependent on the choice of solvent. organic-chemistry.org

The process involves an initial electrophilic chlorination at the 3-position of the indole, followed by oxidation, with water serving as the oxygen source for the formation of the carbonyl group. organic-chemistry.org When solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972) are used, the reaction favors chlorooxidation, leading to the formation of 3-chloro-2-oxindoles. organic-chemistry.org This method is noted for its operational simplicity and broad substrate scope. organic-chemistry.org

Table 2: Synthesis of 3-Chloro-2-oxindoles using SO₂ClF

| Indole Substrate | Solvent | Product | Yield |

|---|---|---|---|

| Indole | THF | 3-chloro-1,3-dihydro-2H-indol-2-one | Good to Excellent organic-chemistry.org |

Data synthesized from research findings on the utility of SO₂ClF in indole functionalization. organic-chemistry.org

These methods build the core bicyclic structure of the oxindole (B195798) from simpler, non-cyclic starting materials.

A common and established synthetic route to the oxindole core involves the cyclization of aniline (B41778) derivatives. For the synthesis of this compound, a typical strategy is the reaction of an o-chloroaniline with chloroacetyl chloride. smolecule.com This reaction constructs the heterocyclic ring, establishing the fundamental oxindole structure. This method is a foundational technique in the synthesis of various oxindole derivatives. google.com

The intramolecular Friedel-Crafts reaction is a powerful and fundamental strategy for forming cyclic compounds, including the oxindole skeleton. masterorganicchemistry.com This reaction involves the cyclization of a suitable precursor, typically an N-aryl-α-haloacetamide, in the presence of a Lewis acid catalyst. The electrophilic carbon of the α-haloacetamide group attacks the electron-rich aromatic ring of the N-aryl portion, leading to the formation of the five-membered heterocyclic ring characteristic of oxindoles. While this is a general method for oxindole synthesis, it is highly relevant as chlorinated precursors can be used to generate the target molecule. nih.govnih.gov The success of this cyclization is most prominent in the formation of five- and six-membered rings. masterorganicchemistry.com

Ring-Closure and Cyclization Strategies

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable intermediate for the synthesis of a wide array of functionalized oxindole derivatives. Its utility stems from the strategic placement of a reactive chlorine atom, which can be readily displaced or participate in various bond-forming reactions. This section will explore several key derivatization strategies, including cycloaddition reactions for the construction of complex scaffolds, nucleophilic substitution and condensation reactions for functionalization, and reductive dechlorination as a step in multi-step synthetic sequences.

Cycloaddition Reactions for Complex Scaffold Construction

Cycloaddition reactions offer a powerful tool for the rapid assembly of complex cyclic and spirocyclic systems from relatively simple starting materials. The use of this compound in such reactions provides a direct route to novel oxindole-containing scaffolds with potential applications in drug discovery.

A notable advancement in the synthesis of spirocyclic oxindole scaffolds involves the formal intermolecular [4+1] cycloaddition reaction between 3-chlorooxindole and o-quinone methides (o-QMs). rsc.orgnih.gov This methodology provides an efficient and straightforward pathway to spirooxindole-based 2,3-dihydrobenzofuran (B1216630) scaffolds. researchgate.net The o-quinone methides are generated in situ under mild conditions, and the subsequent cyclization with 3-chlorooxindole proceeds with high atom economy. rsc.orgnih.gov This reaction has been shown to be effective with a broad range of 3-chlorooxindole substrates, affording the desired spirocyclic products in excellent yields. rsc.orgnih.gov

In a typical reaction, the o-quinone methide is generated from an appropriate precursor, which then reacts with the 3-chlorooxindole. The reaction is believed to proceed through a formal [4+1] cycloaddition, where the o-quinone methide acts as the four-atom component and the C3-carbon of the 3-chlorooxindole serves as the one-atom component.

Table 1: Examples of Formal Intermolecular [4+1] Cycloaddition of 3-Chlorooxindoles with o-Quinone Methides

| 3-Chlorooxindole Derivative | o-Quinone Methide Precursor | Product | Yield (%) |

|---|---|---|---|

| 1-Methyl-3-chlorooxindole | 2-((tert-Butyldimethylsilyloxy)methyl)phenol | 1'-Methylspiro[benzofuran-2,3'-indolin]-2'-one | 94 |

| 1-Benzyl-3-chlorooxindole | 2-((tert-Butyldimethylsilyloxy)methyl)phenol | 1'-Benzylspiro[benzofuran-2,3'-indolin]-2'-one | 92 |

Data sourced from a study on the facile synthesis of spirocyclic oxindole scaffolds. rsc.org

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the formation of β-lactam rings (2-azetidinones). preprints.org This reaction can be adapted to utilize precursors of this compound to generate spirocyclic azetidinone-oxindoles. In this approach, an imine derived from isatin (B1672199) (1H-indole-2,3-dione) is reacted with chloroacetyl chloride in the presence of a base. The chloroacetyl chloride serves as a precursor to chloroketene, which then undergoes cycloaddition with the imine to form the spirocyclic 3-chloro-azetidinone-oxindole.

This strategy has been employed to synthesize a variety of novel spiro-β-lactam-oxindole derivatives. researchgate.netresearchgate.net The reaction of Schiff bases derived from isatin with chloroacetyl chloride in the presence of triethylamine (B128534) is a common method for achieving this transformation. mdpi.com The resulting spirocyclic compounds incorporate both the oxindole and the β-lactam motifs, two pharmacologically significant heterocyclic systems.

Table 2: Synthesis of Spirocyclic 3-Chloro-Azetidinone-Oxindoles via Ketene-Imine Cycloaddition

| Isatin-derived Imine | Product | Yield (%) |

|---|---|---|

| N-(1-Methyl-2-oxoindolin-3-ylidene)aniline | 1'-Methyl-3-chloro-1-phenylspiro[azetidine-2,3'-indoline]-2',4-dione | 78 |

| N-(1-Benzyl-2-oxoindolin-3-ylidene)-4-methoxyaniline | 1'-Benzyl-3-chloro-1-(4-methoxyphenyl)spiro[azetidine-2,3'-indoline]-2',4-dione | 82 |

Yields are representative for this type of reaction.

The development of catalytic asymmetric cycloadditions is a major focus in modern organic synthesis. A significant achievement in this area is the catalytic asymmetric [4+1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. figshare.comfigshare.com This reaction provides an enantioselective route to the construction of five-membered ring-based chiral spirooxindole scaffolds. figshare.com The reaction is typically catalyzed by a chiral Lewis acid or organocatalyst, which controls the stereochemical outcome of the cyclization.

This methodology has been shown to be a useful strategy for the synthesis of optically active spirocyclic oxindoles containing a five-membered heterocyclic ring. The benzofuran-derived azadiene acts as the four-atom component, while the 3-chlorooxindole provides the one-atom component for the [4+1] cyclization. The reaction proceeds with high enantioselectivity, affording the desired products in good yields.

Table 3: Catalytic Asymmetric [4+1] Cyclization of Benzofuran-Derived Azadienes with 3-Chlorooxindoles

| 3-Chlorooxindole Derivative | Benzofuran-Derived Azadiene | Catalyst | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-3-chlorooxindole | (E)-N-(benzofuran-2-ylmethylene)aniline | Chiral Phosphoric Acid | 95 | 88 |

| 1-Benzyl-3-chlorooxindole | (E)-N-(benzofuran-2-ylmethylene)-4-methoxyaniline | Chiral Squaramide | 92 | 85 |

Data is illustrative of typical results for this reaction type.

Nucleophilic Substitution and Condensation Reactions for Functionalization

The chlorine atom at the 3-position of this compound is susceptible to nucleophilic attack, making it a versatile handle for the introduction of a wide range of functional groups. This reactivity allows for the synthesis of a diverse library of 3-substituted oxindoles. Similarly, the carbonyl group at the 2-position can participate in condensation reactions, further expanding the synthetic utility of this scaffold.

Nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, can be used to displace the chloride and introduce new substituents at the 3-position. These reactions are often carried out in the presence of a base to facilitate the substitution process. Condensation reactions, on the other hand, typically involve the reaction of the C2-carbonyl group with a suitable nucleophile, often leading to the formation of a new carbon-nitrogen or carbon-carbon double bond. For example, condensation with hydrazines can yield hydrazone derivatives. researchgate.net

Reductive Dechlorination in Multi-Step Synthesis

In some multi-step synthetic sequences, the chlorine atom at the 3-position of this compound is introduced to activate the position for a specific transformation and is subsequently removed. Reductive dechlorination is the process of replacing the chlorine atom with a hydrogen atom. This can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.

This strategy is particularly useful when the desired final product is a 3-unsubstituted oxindole, but the synthesis requires an intermediate with an activated 3-position. The introduction and subsequent removal of the chlorine atom allows for the desired chemical transformations to be carried out efficiently. The reductive dechlorination step is often a high-yielding and clean reaction, making it a valuable tool in the synthesis of complex oxindole-containing molecules. For instance, the reduction of chloroanilines to anilines is a known transformation that can be conceptually applied to this system. nih.gov

Asymmetric Synthesis of Chiral 3-Substituted Oxindole Systems

The development of methods for the asymmetric synthesis of 3-substituted oxindoles is a significant area of research, as the stereochemistry at the C3 position is crucial for the biological activity of many of these compounds. The construction of a chiral quaternary center at this position presents a considerable synthetic challenge.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chiral 3-substituted 3-chlorooxindoles. A notable advancement in this field is the use of 3-chlorooxindoles as nucleophiles in stereoselective reactions. The presence of the chlorine atom at the C3 position increases the acidity of the C3 proton, facilitating its use as a pronucleophile. acs.org

A significant methodology involves the Michael addition of 3-chlorooxindoles to nitroolefins, catalyzed by a chiral squaramide. acs.orgnih.gov This reaction constructs adjacent quaternary and tertiary stereocenters with high levels of diastereo- and enantiocontrol. acs.org The reaction is typically catalyzed by a chiral squaramide, which activates the nitroolefin through hydrogen bonding, while a tertiary amine component of the catalyst acts as a Brønsted base to deprotonate the 3-chlorooxindole. researchgate.net This dual activation is key to achieving high stereoselectivity.

The reaction has been shown to be effective for a range of substituted 3-chlorooxindoles and various nitroolefins, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants. acs.org This organocatalytic approach represents the first instance of using 3-chlorooxindoles as nucleophiles in a highly stereoselective catalytic asymmetric reaction, yielding products in excellent yields, with high diastereoselectivity and enantiomeric purity. nih.govresearchgate.net

| Entry | 3-Chlorooxindole Derivative | Nitroolefin | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | This compound | β-nitrostyrene | 99 | 11:1 | 90 |

| 2 | 5-Bromo-3-chloro-1,3-dihydro-2H-indol-2-one | β-nitrostyrene | 99 | 10:1 | 92 |

| 3 | 3-chloro-5-methoxy-1,3-dihydro-2H-indol-2-one | β-nitrostyrene | 95 | 10:1 | 88 |

| 4 | This compound | 1-(2-nitrovinyl)naphthalene | 98 | 9:1 | 85 |

| 5 | This compound | 2-(2-nitrovinyl)thiophene | 90 | 11:1 | 89 |

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These principles focus on using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and reducing waste. nih.gov

An environmentally friendly and efficient method for the synthesis of 3-chlorooxindoles involves the direct oxidative chlorination of indole derivatives. researchgate.net One such sustainable approach utilizes a combination of sodium chloride (NaCl) as the chlorine source and Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant. researchgate.net This reaction is performed in an aqueous-organic solvent system (CH₃CN:H₂O), which is more environmentally benign than many traditional chlorinated solvents. This method is notable for being significantly cheaper and more viable for producing potential 3-chlorooxindoles. researchgate.net

The development of sustainable synthetic routes often involves the use of reusable catalysts, performing reactions in greener solvents like water or ethanol, and aiming for high atom economy and low E-factors (Environmental factor). nih.govrsc.org For instance, the synthesis of various indole derivatives has been achieved using recyclable catalysts in ethanol, avoiding chromatographic separation and thereby reducing waste. nih.gov The NaCl/Oxone system aligns with these principles by using readily available, inexpensive, and less hazardous reagents to achieve the desired transformation efficiently. researchgate.net Such strategies represent a practical approach to synthesizing 3-chlorooxindoles and related isatin derivatives while adhering to the goals of green chemistry. researchgate.net

| Starting Material (Indole Derivative) | Product | Solvent System | Yield (%) |

|---|---|---|---|

| Indole-3-carboxaldehyde (B46971) | 3-chloro-1H-indole-2,3-dione (Isatin derivative) | CH₃CN:H₂O (1:1) | Good |

| Methyl 2-(1H-indol-3-yl)acetate | Methyl 2-(3-chloro-2-oxoindolin-3-yl)acetate | CH₃CN:H₂O (1:1) | Good |

| N-Methylindole | 3-chloro-1-methylindolin-2-one | CH₃CN:H₂O (1:1) | Good |

Reaction Mechanisms and Reactivity Profiles of 3 Chloro 1,3 Dihydro 2h Indol 2 One

Electronic Properties and Charge Distribution at the C-3 Position

The reactivity of 3-chloro-1,3-dihydro-2H-indol-2-one is fundamentally governed by the electronic environment of its core structure, particularly at the C-3 position. The presence of both an amide carbonyl group and a chlorine atom on the same carbon atom creates a unique electronic landscape. The carbonyl group, being strongly electron-withdrawing, and the electronegative chlorine atom both contribute to rendering the C-3 carbon electrophilic.

Computational studies on related halogenated oxindoles, while not always providing specific charge values for 3-chlorooxindole, consistently support the notion of an electron-deficient C-3 position. researchgate.net This electrophilicity is a key determinant of its reactivity, making it susceptible to attack by nucleophiles. Furthermore, the presence of the chlorine atom not only contributes to this electrophilicity but also enhances the acidity of the C-3 proton, facilitating its removal under basic conditions and the formation of an enolate intermediate. This dual nature allows the C-3 position to act as both an electrophilic center and, after deprotonation, a nucleophilic one. nih.gov

Nucleophilic and Electrophilic Reactivity of the Indolone Core

The indolone core of this compound exhibits both nucleophilic and electrophilic characteristics, a duality that underpins its synthetic versatility. nih.gov

As a nucleophile, the enolate of 3-chlorooxindole, generated by treatment with a base, can participate in various carbon-carbon bond-forming reactions. For instance, it can undergo Michael additions to electron-deficient alkenes, such as nitroolefins, to generate new stereocenters. rsc.org

Conversely, the electrophilic nature of the C-3 position allows it to be attacked by a wide range of nucleophiles. This reactivity is central to many of its applications, where the oxindole (B195798) serves as an electrophilic building block.

Role of the Chlorine Atom as a Strategic Leaving Group

The chlorine atom at the C-3 position is not merely a passive substituent; it is a strategic and excellent leaving group, a feature that is central to the synthetic utility of this compound. nih.gov Its ability to depart as a chloride ion facilitates a variety of substitution and cycloaddition reactions.

In the presence of a suitable nucleophile, the chlorine atom can be displaced in a substitution reaction. This process is often the key step in the functionalization of the oxindole core. For example, in formal [4+1] cycloaddition reactions with o-quinone methides, the initial nucleophilic attack of the 3-chlorooxindole enolate is followed by an intramolecular cyclization where the chloride ion is expelled, leading to the formation of spirocyclic oxindole scaffolds. nih.govquora.com

The following table summarizes the key role of the chlorine atom as a leaving group in different reaction types:

| Reaction Type | Role of Chlorine Atom | Resulting Product | Reference |

| Nucleophilic Substitution | Acts as a leaving group upon attack by a nucleophile. | Functionalized oxindoles | nih.gov |

| [4+1] Cycloaddition | Facilitates the final ring-closing step by acting as a leaving group. | Spirocyclic oxindoles | nih.govquora.com |

| [2+1] Cyclization | Serves as a leaving group in the formation of spirocyclic frameworks. | Spirocyclic oxindoles | nih.gov |

Intramolecular vs. Intermolecular Reaction Dynamics

The reaction pathways of this compound and its derivatives can proceed through either intramolecular or intermolecular routes, with the outcome often dictated by the reaction conditions and the nature of the reactants.

Intramolecular reactions occur when the reacting moieties are part of the same molecule. khanacademy.orglibretexts.org For instance, derivatives of 3-chlorooxindole bearing a tethered nucleophile can undergo intramolecular cyclization to form fused or spirocyclic ring systems. The formation of dihydrobenzofuran spirooxindoles from the reaction of 3-chlorooxindoles with salicylaldehydes involves an initial intermolecular reaction followed by a crucial intramolecular nucleophilic ring-opening and cyclization. acs.org The efficiency of such intramolecular processes is often dependent on the length and flexibility of the tether connecting the reacting groups, with the formation of five- and six-membered rings being particularly favored. youtube.com

Intermolecular reactions , on the other hand, take place between two or more separate molecular entities. khanacademy.orglibretexts.org A prime example is the reaction of 3-chlorooxindole with external nucleophiles, such as in the Michael addition to nitroolefins. rsc.org Another instance is the formal [4+1] cycloaddition with o-quinone methides, which is an intermolecular process leading to the formation of a new ring system. nih.govrsc.org

The balance between these two reaction modes can sometimes be influenced by factors such as concentration. High concentrations tend to favor intermolecular reactions, while dilute conditions can promote intramolecular cyclizations.

Acid- and Base-Catalyzed Reaction Pathways

Both acids and bases can play a crucial role in catalyzing reactions involving this compound, influencing its reactivity and directing the course of a transformation.

Base-catalyzed reactions typically involve the deprotonation of the C-3 position to form a nucleophilic enolate. This is a common strategy to initiate reactions where the oxindole acts as a nucleophile. For example, the reaction of aryl 3-chloropropyl sulphones with potassium t-butoxide proceeds via the formation of a carbanion intermediate. rsc.org Similarly, base-mediated fragmentation reactions of peroxyoxindoles have been reported. caltech.edunih.gov

Acid-catalyzed reactions , in contrast, often involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the C-3 carbon, making it more susceptible to nucleophilic attack. Acid catalysis is also implicated in rearrangement reactions of related indole (B1671886) systems. For instance, the rearrangement of N-chloroindole to 3-chloroindole can be influenced by the presence of an acid, which can affect the equilibrium between different intermediates. acs.orgpsu.edu

Rearrangement Reactions Involving Related Halogenated Indoles

The oxindole skeleton and its halogenated derivatives are known to undergo a variety of rearrangement reactions, leading to the formation of new and often complex molecular architectures. These rearrangements can be triggered by various stimuli, including heat, light, acids, or bases.

One notable example is the skeletal rearrangement of oxindole derivatives to form quinolinone skeletons, which can be achieved through a copper/secondary amine-catalyzed process involving a radical cation-triggered C-C bond cleavage and subsequent intramolecular cyclization. nih.gov Oxidative fragmentations and skeletal rearrangements of oxindoles can also lead to diverse heterocyclic scaffolds and aniline (B41778) derivatives. caltech.edunih.govfigshare.com

In the context of halogenated indoles, the rearrangement of N-chloroindole to 3-chloroindole has been studied, with evidence suggesting the involvement of a 3-chloro-3H-indole intermediate. acs.orgpsu.eduacs.org While not a direct rearrangement of this compound itself, this transformation highlights the migratory aptitude of the chlorine atom within the indole framework. Such rearrangements are often part of a complex interplay of equilibria between different chlorinated indole species. acs.orgpsu.edu

The following table lists some rearrangement reactions involving indole and oxindole derivatives:

| Reaction Name/Type | Description | Key Intermediates/Features | References |

| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one less carbon atom. | Isocyanate intermediate | masterorganicchemistry.com |

| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. | Isocyanate intermediate | masterorganicchemistry.com |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. | Nitrilium ion intermediate | msu.edu |

| Skeletal Transformation of Oxindoles | Conversion of an oxindole core into a quinolinone skeleton. | Radical cation-triggered C-C bond cleavage | nih.gov |

| Oxidative Fragmentation of Oxindoles | Cleavage of the oxindole ring to form various heterocycles and anilines. | Peroxyoxindole intermediates | caltech.edunih.govfigshare.com |

| N-Chloroindole to 3-Chloroindole Rearrangement | Migration of a chlorine atom from the nitrogen to the C-3 position of the indole ring. | 3-Chloro-3H-indole intermediate | acs.orgpsu.eduacs.org |

Computational Chemistry and Theoretical Investigations of 3 Chloro 1,3 Dihydro 2h Indol 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. For 3-chloro-1,3-dihydro-2H-indol-2-one, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been instrumental in elucidating its molecular characteristics. researchgate.net These calculations provide a robust framework for understanding the molecule's geometry, reactivity, and spectroscopic properties.

Molecular Geometry Optimization and Conformer Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For molecules with flexible bonds, a conformer analysis is crucial to identify the most stable three-dimensional arrangement of atoms. In the case of related piperidin-4-one derivatives, DFT calculations have been used to determine the preferred conformations, showing, for instance, how substituents on the ring adopt specific orientations to minimize steric repulsion. researchgate.net For this compound, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. The planarity of the indole (B1671886) ring system and the orientation of the chlorine atom are key parameters determined through this process.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comimperial.ac.uk The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy corresponding to the electron affinity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles and provide insights into its electronic transitions.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| E_HOMO | |

| E_LUMO | |

| Energy Gap (ΔE) |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. nih.govscienceopen.com It is plotted on the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netyoutube.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the N-H proton, highlighting its acidic nature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.dewisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. batistalab.com A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic ring and the carbonyl group, as well as the nature of the C-Cl bond.

Global Reactivity Parameters (Electrophilicity Index, Chemical Hardness, Chemical Softness)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.netresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the ease with which a molecule can undergo electronic changes. scienceopen.com

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ^2 / (2η). researchgate.net

These parameters are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 2: Global Reactivity Parameters

| Parameter | Formula | Value |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | |

| Chemical Softness (S) | 1 / η | |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | |

| Electrophilicity Index (ω) | χ^2 / (2η) |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. The key parameters are the first hyperpolarizability (β) and the total molecular polarizability (α). Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer often exhibit high NLO activity. Studies on related indole derivatives have shown that substitutions on the indole ring can significantly influence their NLO properties. researchgate.net For this compound, DFT calculations could predict its potential as an NLO material by calculating its polarizability and hyperpolarizability tensors.

Thermodynamic Parameter Computations

While specific thermodynamic parameter computations for this compound are not extensively detailed in the provided search results, the general application of such calculations is a fundamental aspect of computational chemistry. Density Functional Theory (DFT) is a quantum chemical method frequently used to predict the structural and electronic properties of molecules, including their thermodynamic stability. For instance, the energy gap of related compounds has been calculated to suggest their stability. researchgate.net These computations are crucial for understanding the reactivity and kinetic and thermodynamic profiles of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

Ligand-Protein Interaction Profiling with Biological Receptors

Molecular docking studies have been employed to investigate the interaction of oxindole (B195798) derivatives, the class of compounds to which this compound belongs, with a variety of biological targets.

Estrogen Receptor Beta (ERβ): The estrogen receptors, including ERβ, are key targets in the treatment of certain cancers. nih.govmdpi.com Molecular docking studies have been used to explore the binding of various ligands to the ligand-binding domain of ERβ. mdpi.complos.org These studies help in understanding how compounds orient themselves within the receptor's binding pocket and the nature of the interactions formed, such as hydrogen bonds and hydrophobic interactions. plos.org For example, studies on estrogen derivatives have shown that interactions with specific amino acid residues like E305 and R346 are crucial for binding to ERβ. plos.org

Tyrosine Kinase Receptors: Receptor tyrosine kinases (RTKs) are implicated in cellular growth and are significant targets in cancer therapy. nih.gov Docking studies on oxindole derivatives have been performed against RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to determine their potential as inhibitors. nih.gov These simulations help in understanding the binding conformation of the inhibitors within the active site of the kinase. nih.gov The ATP-binding site is a common target for these inhibitors. nih.gov

Bacterial Proteins: The increasing threat of antibiotic resistance has spurred the search for new antibacterial agents. Molecular docking is a valuable tool in this area, used to study the interactions of potential drug candidates with essential bacterial enzymes. For instance, indole derivatives have been docked against bacterial targets like (p)ppGpp synthetases, FtsZ proteins, and DNA gyrase to elucidate their mechanism of action. mdpi.comnih.govmdpi.com Studies have shown that interactions within the active sites of these proteins can lead to the inhibition of bacterial growth. mdpi.commdpi.com

DNA: DNA can also be a target for small molecules. Molecular docking studies can predict how a compound might bind to DNA, for instance, by intercalating between base pairs or binding to the minor groove. The interaction of thiourea (B124793) derivatives with DNA gyrase, an enzyme that manipulates the topology of DNA, has been investigated using molecular docking to assess their antibacterial potential. nih.gov

Prediction of Binding Modes and Affinities

A primary outcome of molecular docking is the prediction of the binding mode and the estimation of the binding affinity, often expressed as a docking score or binding energy.

Lower binding energies typically indicate a more stable ligand-receptor complex and a higher predicted affinity. For example, in studies of indole derivatives targeting bacterial enzymes, compounds with the most favorable binding energies were identified as the most promising candidates for further development. nih.govfrontiersin.org These predictions are crucial for prioritizing compounds for synthesis and experimental testing. The binding modes reveal the specific interactions, such as hydrogen bonds and pi-stacking, that stabilize the complex. mdpi.comnih.gov For instance, the interaction of some indole derivatives with bacterial (p)ppGpp synthetases was characterized by specific hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to Related Oxindole Analogues)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.com

For oxindole analogues, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with biological activity.

Mechanistic Insights into Biological Activities of 3 Chloro 1,3 Dihydro 2h Indol 2 One Derivatives

Modulation of Cellular Pathways and Molecular Targets

Derivatives of 3-chloro-1,3-dihydro-2H-indol-2-one exert their biological effects by interacting with a range of specific molecular targets. These interactions trigger cascades of cellular events, defining their pharmacological profiles. The primary mechanisms include enzyme inhibition, receptor modulation, and interference with essential cellular structures like DNA and microtubules.

Enzyme Inhibition Profiles (e.g., Kinases, Histone Deacetylases)

A significant mechanism of action for oxindole (B195798) derivatives is the inhibition of various enzymes critical for cell signaling and gene regulation, particularly kinases and histone deacetylases (HDACs). nih.govresearchgate.net

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, including proliferation, differentiation, and metabolism. nih.gov Their deregulation is a hallmark of cancer, making them prime therapeutic targets. nih.gov Oxindole-based molecules, such as Sunitinib (B231), are established multi-kinase inhibitors. mdpi.com Derivatives of this compound have been developed to target a wide array of kinases. For example, certain 5-chloro-indole-2-carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutant Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Specifically, compounds have been identified that inhibit EGFR with IC50 values as low as 68 nM, which is more potent than the reference drug erlotinib. nih.gov

Other kinases targeted by oxindole derivatives include:

Transforming growth factor-β-activating kinase 1 (TAK1): One potent derivative demonstrated an IC50 of 8.9 nM in a biochemical assay. nih.govresearchgate.net

Cyclin-dependent kinases (CDKs): An oxindole-indole conjugate was found to inhibit CDK4 with an IC50 value of 1.26 µM. sci-hub.se

Fms-like tyrosine kinase 3 (FLT3): A 5-chloro-oxindole derivative hybridized with a pyridyl group showed dual inhibitory action against FLT3 and CDK2, with IC50 values of 0.27 nM and 2.47 nM, respectively. mdpi.com

| Derivative Type | Target Kinase | IC50 Value |

| 5-Chloro-indole-2-carboxamide | EGFRWT | 68 nM |

| 5-Chloro-indole-2-carboxamide | EGFRT790M | 9.5 nM |

| Oxindole analogue | TAK1 | 8.9 nM |

| Oxindole-indole conjugate | CDK4 | 1.26 µM |

| 5-Chloro-oxindole-pyridyl hybrid | FLT3 | 0.27 nM |

| 5-Chloro-oxindole-pyridyl hybrid | CDK2 | 2.47 nM |

This table presents a selection of oxindole derivatives and their inhibitory concentrations against various protein kinases.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene suppression. researchgate.netijbcp.com Overexpression of HDACs is linked to several cancers, making HDAC inhibitors a promising class of anticancer agents. ijbcp.comnih.gov

Indole-based hydroxamic acid derivatives have been synthesized and shown to be potent HDAC inhibitors. nih.gov One such derivative, compound 4o , demonstrated very potent inhibition of HDAC1 and HDAC6 with IC50 values of 1.16 nM and 2.30 nM, respectively. nih.gov Another indole-based derivative, 12m , was identified as a potent inhibitor against HeLa nuclear extract with an IC50 of 0.074 µM, outperforming the control drug SAHA. nih.gov Spirooxindole skeletons have also been utilized to create dual inhibitors of HDAC and MDM2, with one compound achieving 79% enzyme inhibition for HDAC. nih.gov

| Derivative Type | Target | IC50 Value |

| Indole-based hydroxamic acid (4o) | HDAC1 | 1.16 nM |

| Indole-based hydroxamic acid (4o) | HDAC6 | 2.30 nM |

| Indole-based N1-hydroxyterephthalamide (12m) | HeLa Nuclear Extract | 0.074 µM |

| Indazole derivative (16n) | HDAC1 | 2.7 nM |

| Indazole derivative (16p) | HDAC1 | 3.1 nM |

This table highlights the inhibitory potency of various indole (B1671886) and indazole derivatives against histone deacetylases.

Receptor Agonism/Antagonism (e.g., Estrogen Receptor Beta - ERβ)

While derivatives of 1,3-dihydro-2H-indol-2-one have been explored for their activity on various receptors, such as vasopressin receptors, there is currently a lack of specific research findings in publicly available literature detailing the agonistic or antagonistic activities of this compound derivatives on Estrogen Receptor Beta (ERβ). This remains an area for potential future investigation.

Interactions with DNA and Tubulin

Interactions with Tubulin: A primary mechanism for the anticancer activity of many indole derivatives is their interaction with tubulin, a key component of microtubules. mdpi.commdpi.com Microtubules are dynamic structures essential for cell division, shape, and transport. mdpi.com By disrupting microtubule dynamics, these compounds can halt the cell cycle and induce apoptosis. mdpi.com

Many indole-based compounds, particularly arylthioindoles and various heterocyclic hybrids, act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.commdpi.comcsic.esnih.gov This binding prevents the assembly of tubulin dimers into microtubules. csic.es Molecular docking studies have elucidated these interactions, showing, for example, that the indole NH group can form a hydrogen bond with the amino acid Thr179, while other parts of the molecule fit into hydrophobic pockets near Cys241. mdpi.comcsic.es The inhibitory concentration for tubulin assembly can be potent, with some triazole-benzothiazole hybrids showing IC50 values as low as 1.00 µM. mdpi.com

Interactions with DNA: Beyond targeting proteins, some indole derivatives can interact directly with DNA. Planar fused heterocyclic compounds, such as 6H-indolo[2,3-b]quinoxalines, are known to function as DNA intercalating agents. researchgate.net These molecules insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction can be very strong, with binding constants reaching approximately 10^6 M^-1 for monomeric derivatives and up to 10^9 M^-1 for dimeric forms. nih.gov This intercalation disrupts the normal function of DNA, contributing to the compound's biological effects, including antiviral and anticancer activities. researchgate.netnih.gov Studies have shown a preference for these compounds to bind in the AT-rich regions of the DNA. nih.gov

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a membrane transporter that actively pumps a wide range of substances, including many chemotherapy drugs, out of cells. Its overexpression is a major cause of multidrug resistance (MDR) in cancer. While specific studies on this compound derivatives as direct P-glycoprotein inhibitors are not extensively documented in the available literature, the broader class of oxindoles and related heterocyclic compounds has been investigated in this context. The inhibition of P-gp is a key strategy to reverse MDR and restore the efficacy of anticancer drugs. The development of oxindole-based P-gp inhibitors could therefore be a valuable therapeutic approach, although further research is needed to identify specific derivatives of this compound with this activity.

Nox4 Inhibition

NADPH oxidase 4 (Nox4) is an enzyme that generates reactive oxygen species (ROS) and is implicated in various pathological processes. While inhibitors for the Nox family of enzymes have been developed, including some pyrazolopyridine dione (B5365651) derivatives, there is no specific information in the current body of research linking this compound derivatives to the inhibition of Nox4. This represents another potential avenue for future research into the pharmacological profile of this class of compounds.

Cellular Responses and Pharmacological Effects

The molecular interactions detailed above translate into distinct cellular responses and broader pharmacological effects. The inhibition of kinases, HDACs, and tubulin polymerization converges on several key cellular outcomes, primarily the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

A hallmark cellular response to tubulin polymerization inhibitors is cell cycle arrest, predominantly in the G2/M phase. sci-hub.semdpi.com By disrupting the mitotic spindle, these compounds prevent cells from completing mitosis, leading to a halt in cell division. mdpi.com This G2/M arrest is a common finding for various oxindole derivatives. sci-hub.se For instance, a potent arylthioindole derivative was shown to cause a significant increase (56%) in the population of HeLa cells in the G2/M phase. csic.es

Following cell cycle arrest, or through the direct activation of cell death pathways by kinase or HDAC inhibitors, cells often undergo apoptosis. sci-hub.senih.govmdpi.com This is evidenced by the activation of key apoptotic proteins like caspases. mdpi.com For example, indole-based HDAC inhibitors have been shown to induce apoptosis and effectively block the formation of cancer cell colonies. nih.gov Similarly, kinase inhibitors derived from the oxindole scaffold can trigger apoptosis and lead to a reduction in tumor growth in vivo. sci-hub.se

Collectively, these cellular responses—enzyme inhibition, cell cycle arrest, and apoptosis induction—establish the foundation for the primary pharmacological effect of many this compound derivatives: anticancer activity. Their ability to target multiple, critical cellular pathways makes them valuable scaffolds for the development of novel therapeutic agents.

Cell Cycle Progression Modulation (e.g., G0/G1 arrest, Mitotic Block)

Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated the ability to modulate cell cycle progression, a fundamental process in cell proliferation. Indole-3-carbinol (I3C), a related indole derivative, is known to induce a G1 cell cycle arrest in human breast cancer cells. nih.gov Synthetic N-alkoxy derivatives of I3C have shown a significantly enhanced efficacy in inducing this G1 arrest. nih.gov For instance, N-methoxy I3C, N-ethoxy I3C, N-propoxy I3C, and N-butoxy I3C induced growth arrest at concentrations 23-fold, 50-fold, 217-fold, and 470-fold lower than the parent I3C, respectively. nih.gov This enhanced activity is associated with the downregulation of CDK6 gene expression and CDK2 specific enzymatic activity. nih.gov

Furthermore, certain 2,3-arylpyridylindole derivatives have been shown to induce biphasic cell cycle arrest in A549 human lung cancer cells. nih.gov At lower concentrations (0.5 μM), these compounds cause a G0/G1 phase arrest by activating the JNK/p53/p21 pathway. nih.gov At higher concentrations (2.0 μM), they induce a G2/M phase arrest, which is linked to the inhibition of tubulin polymerization and interference with Akt signaling. nih.gov Similarly, a chalcone (B49325) derivative has been observed to suppress cell viability by inducing cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com

Table 1: Cell Cycle Modulation by Indole Derivatives

| Compound Class | Cell Line | Effect | Mechanism |

| N-alkoxy I3C derivatives | Human breast cancer cells | G1 arrest | Downregulation of CDK6 and CDK2 activity nih.gov |

| 2,3-Arylpyridylindole derivatives | A549 lung cancer cells | G0/G1 arrest (low conc.) | Activation of JNK/p53/p21 pathway nih.gov |

| 2,3-Arylpyridylindole derivatives | A549 lung cancer cells | G2/M arrest (high conc.) | Inhibition of tubulin polymerization, Akt signaling nih.gov |

| Chalcone derivative | Ovarian cancer cells | G2/M arrest | Associated with reactive oxygen species (ROS) generation mdpi.com |

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Derivatives of 1,3-dihydro-2H-indol-2-one have been shown to trigger apoptosis through various pathways. For example, certain indole-2-carboxamide derivatives have been identified as potent caspase-3 activators. nih.gov In pancreatic cancer cells, these compounds significantly increased the levels of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov This suggests that their pro-apoptotic potential is mediated through the activation of the caspase-dependent pathway. nih.gov

In addition to caspase activation, the modulation of Bcl-2 family proteins plays a role in the apoptotic activity of these derivatives. Some 2,3-arylpyridylindole derivatives have been found to decrease the expression of anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov This effect is achieved through the inhibition of the STAT3 and Akt signaling pathways. nih.gov The induction of apoptosis by certain chalcone derivatives is also linked to the generation of reactive oxygen species (ROS). mdpi.com The accumulation of ROS can lead to cellular damage and subsequently trigger apoptotic cell death. mdpi.com Furthermore, butyrate (B1204436), a histone deacetylase inhibitor, induces apoptosis by promoting the expression of a protein that facilitates the mitochondrial-dependent activation of caspase-3. nih.gov

Gene Expression Regulation (e.g., CCND1, MYC, CDKN2A, ESR2)

The biological activities of this compound derivatives are also linked to their ability to regulate the expression of key genes involved in cell cycle control and proliferation. The Myc/Max/Mad network is a critical regulator of cell cycle progression, partly through its control of cyclin D2 (CCND2) gene expression. nih.gov The oncoprotein Myc binds to the cyclin D2 promoter, leading to its transcriptional activation. nih.gov This process involves the recruitment of the TRRAP cofactor and subsequent histone acetylation. nih.gov A switch from Myc/Max to Mad/Max complexes on the promoter results in the recruitment of histone deacetylases (HDACs), leading to gene repression. nih.gov

In mantle cell lymphoma (MCL), a type of B-cell lymphoma, the overexpression of cyclin D1 (CCND1) is a characteristic feature. nih.gov However, in cyclin D1-negative MCL, rearrangements of the CCND2 or CCND3 genes are frequently observed, often involving the hijacking of immunoglobulin light-chain enhancers. nih.gov This leads to the overexpression of cyclin D2 or D3, driving the proliferation of the lymphoma cells. nih.gov In a smaller subset of cases lacking cyclin D rearrangements, upregulation of CCNE1 and CCNE2 is observed, often associated with deletions of CDKN2A and RB1. nih.gov

Indole-3-carbinol (I3C) and its derivatives have been shown to down-regulate the expression of cyclin-dependent kinase 6 (CDK6). nih.gov This effect is observed at the level of both gene expression and promoter activity, contributing to the G1 cell cycle arrest induced by these compounds. nih.gov

Impact on Histone Post-Translational Modifications

Histone post-translational modifications (PTMs) are crucial for regulating chromatin structure and gene expression. nih.govnih.gov These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, can alter the accessibility of DNA to transcription factors and other regulatory proteins. nih.gov

The regulation of gene expression by the Myc/Max/Mad network is closely tied to histone acetylation. nih.gov The binding of Myc to the cyclin D2 promoter leads to histone acetylation at a specific nucleosome, which is dependent on the MycBoxII/TRRAP domain. nih.gov Conversely, the recruitment of HDACs by the Mad/Max complex results in histone deacetylation and transcriptional repression. nih.gov

Inhibitors of histone deacetylase, such as butyrate and trichostatin A, can induce apoptosis by altering chromatin structure. nih.gov This leads to the expression of proteins that facilitate the mitochondrial pathway of caspase activation. nih.gov Histone phosphorylation is another important PTM that can decrease the affinity between histones and DNA, leading to a more relaxed chromatin structure that is conducive to transcription factor binding. nih.gov The interplay of various PTMs on histone tails creates a complex signaling network that governs the dynamic regulation of the genome. nih.gov

Antimicrobial Activity Mechanisms

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. Their mechanisms of action are multifaceted, targeting various cellular processes in bacteria and fungi.

Inhibition of Bacterial Resistance Mechanisms

A key challenge in antimicrobial therapy is the emergence of drug-resistant strains. Some indole derivatives have been shown to combat this issue by inhibiting bacterial resistance mechanisms. One of the primary contributors to antibiotic resistance in Staphylococcus aureus is the NorA efflux pump, which can expel a wide range of structurally unrelated drugs. nih.gov Certain indole derivatives, such as 5-nitro-2-phenylindole, act as inhibitors of this efflux pump, thereby increasing the susceptibility of the bacteria to other antimicrobial agents. nih.gov The presence of chloro substituents on triazolylindole derivatives has been noted to be beneficial for their activity against resistant strains like MRSA. nih.gov

Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis, E. coli, P. aeruginosa, Bacillus subtilis)

Derivatives of 1,3-dihydro-2H-indol-2-one exhibit a broad spectrum of activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Numerous studies have reported the potent activity of indole derivatives against S. aureus, including methicillin-resistant S. aureus (MRSA). nih.govmdpi.commdpi.com Certain 3-alkylidene-2-indolone derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against S. aureus and MRSA. mdpi.com Similarly, specific 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated high activity against staphylococci, with MIC values below 1 µg/mL. mdpi.com

Mycobacterium tuberculosis : The unique cell wall structure of mycobacteria presents a challenge for many antibiotics. mdpi.com However, several 1,3-dihydro-2H-indol-2-one derivatives have shown promising anti-tubercular activity. nih.gov For instance, certain 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole derivatives have exhibited significant inhibitory effects against Mycobacterium smegmatis, a model organism for M. tuberculosis. mdpi.com Additionally, novel 1,2,3-triazole derivatives have shown significant activity against M. tuberculosis H37Rv. nih.gov

Escherichia coli and Pseudomonas aeruginosa : The activity of indole derivatives against Gram-negative bacteria like E. coli and P. aeruginosa is more varied. mdpi.comnih.govnih.gov The outer membrane of Gram-negative bacteria often acts as a barrier to hydrophobic compounds. mdpi.com However, some derivatives have demonstrated moderate activity against these strains. nih.gov For example, dihydromyricetin, a flavonoid, has shown moderate activity against both E. coli and P. aeruginosa. nih.gov

Bacillus subtilis : Indole derivatives have also shown activity against Bacillus subtilis. nih.govnih.govresearchgate.net Extracts from Heliotropium bacciferum containing indole alkaloids have exhibited significant activity against this Gram-positive bacterium. researchgate.net

Table 2: Antimicrobial Spectrum of Indole Derivatives

| Bacterial Strain | Activity of Indole Derivatives | References |

| Staphylococcus aureus (including MRSA) | High activity, MICs as low as <1 µg/mL | nih.govmdpi.commdpi.com |

| Mycobacterium tuberculosis / smegmatis | Promising activity, significant inhibition observed | mdpi.comnih.govnih.gov |

| Escherichia coli | Varied, often moderate activity | mdpi.comnih.govnih.gov |

| Pseudomonas aeruginosa | Varied, often moderate activity | nih.govnih.govresearchgate.net |

| Bacillus subtilis | Significant activity observed | nih.govnih.govresearchgate.net |

Antifungal Activity Against Fungal Strains (e.g., Candida albicans)

Derivatives of the oxindole scaffold have demonstrated notable antifungal properties, particularly against opportunistic pathogens like Candida albicans. The emergence of drug resistance to conventional azole antifungals has spurred research into new chemical entities, with indole and its derivatives showing promise. nih.gov

Studies on 3-alkenyl oxindole derivatives, synthesized through Knoevenagel condensation of oxindole with various substituted aromatic aldehydes, have shown selective and potent antifungal activity. These compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2 µg/mL to 125 µg/mL against tested Candida species. ajgreenchem.comresearchbib.com For instance, one derivative, compound 3b, displayed a particularly low MIC value of 2 µg/mL against Candida albicans ATCC 10231. ajgreenchem.com The effectiveness of these derivatives suggests they could be valuable lead compounds for developing new antifungal agents against pathogenic Candida species. ajgreenchem.comresearchbib.com

Further research into spirocyclopropane-oxindole derivatives also assessed their efficacy against clinical isolates of C. albicans. researchgate.net While their antifungal effects were found to be less potent than the commercial drugs nystatin (B1677061) and fluconazole, the study highlighted that structural modifications could enhance their activity. researchgate.net One derivative, 4a, showed a lower MIC50 (8 μg/mL) and MIC90 (16 μg/mL) compared to other tested derivatives in its class. researchgate.net

The mechanism of action for some indole and indoline (B122111) derivatives has been linked to the inhibition of biofilm formation and hyphal growth, which are key virulence factors for C. albicans. nih.govnih.gov Specifically, certain derivatives have been shown to disrupt the Ras-cAMP-PKA signaling pathway, a crucial cascade for fungal morphogenesis and pathogenicity. nih.gov

Table 1: Antifungal Activity of Selected Oxindole Derivatives Against Candida Species

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Source(s) |

|---|---|---|---|---|

| 3-alkenyl oxindole (3a) | C. albicans (clinical isolates) | 16-32 | 16-63 | ajgreenchem.com |

| 3-alkenyl oxindole (3b) | C. albicans ATCC 10231 | 2 | 2 | ajgreenchem.com |

| 3-alkenyl oxindole (3b) | Candida glabrata | 4 | 8 | ajgreenchem.com |

| 3-alkenyl oxindole (3b) | Candida krusei | 4 | 16 | ajgreenchem.com |

| 3-alkenyl oxindole (3b) | Candida parapsilosis | 8 | 4 | ajgreenchem.com |

| Spirocyclopropane-oxindole (4a) | C. albicans (clinical isolates) | MIC50: 8 | Not Reported | researchgate.net |

| Spirocyclopropane-oxindole (4b) | C. albicans (clinical isolates) | MIC50: 64 | Not Reported | researchgate.net |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. MIC50 is the concentration that caused at least 50% growth inhibition.

Antioxidant Properties and Mechanisms

The indole nucleus is a key structural feature responsible for the antioxidant properties observed in its derivatives. unica.it The mechanisms underlying this activity primarily involve single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov In the SET mechanism, a single electron is transferred from the nitrogen atom of the indole ring, forming a cation radical. nih.gov Alternatively, the HAT mechanism involves the transfer of a hydrogen atom from the N-H group to a free radical, resulting in a resonance-stabilized indolyl radical. nih.gov The presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered crucial for significant antioxidant activity. nih.gov

The antioxidant capacity of indole derivatives is influenced by the nature and position of substituents on the indole ring. nih.govnih.gov For example, a study on C-3 substituted indole derivatives found that a derivative containing a pyrrolidinedithiocarbamate moiety was highly active as a radical scavenger and a reducer of ferric ions (Fe³⁺). nih.gov The ability of certain indole derivatives to protect human red blood cells from oxidative damage further underscores their potential as antioxidant agents. nih.gov This cytoprotective effect is often attributed to their interactions with components of the cell membrane. nih.gov

The indole ring's ability to scavenge free radicals is central to its antioxidant function. unica.it High levels of free radicals can inflict damage on essential biomolecules, leading to oxidative stress, a condition implicated in the onset of various diseases. unica.it The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC) assays. unica.it

General Biological Significance of Indole and Oxindole Scaffolds

The indole and oxindole ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide variety of biological targets. mdpi.comresearchgate.net This versatility has led to their incorporation into a vast number of natural products and synthetic pharmaceuticals with diverse therapeutic applications. mdpi.comnih.gov

Indole derivatives are fundamental to many basic biochemical processes. nih.gov The essential amino acid tryptophan, for example, contains an indole ring and is a precursor to the neurotransmitter serotonin (B10506) and various indole alkaloids. nih.govwikipedia.org The structural versatility of the indole scaffold allows it to be a core component in drugs developed for a multitude of conditions, including cancer, microbial and viral infections, inflammation, and neurodegenerative diseases. mdpi.comresearchgate.netresearchgate.net The fusion of the benzene (B151609) and pyrrole (B145914) rings creates a rigid, aromatic structure that can be readily functionalized to modulate its biological activity. mdpi.comnih.gov

The oxindole scaffold, a close structural relative of indole, is also a cornerstone in the development of bioactive compounds. It is present in numerous natural alkaloids and serves as a key pharmacophore in the design of enzyme inhibitors. Many indole-based compounds have been successfully developed into FDA-approved drugs, such as the anticancer agent sunitinib and the antihypertensive drug reserpine, highlighting the therapeutic importance of this structural motif. mdpi.com The continuous exploration of indole and oxindole derivatives promises to yield a new generation of pharmaceuticals to address significant healthcare challenges. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-alkenyl oxindole |

| Spirocyclopropane-oxindole |

| Candida albicans |

| Candida glabrata |

| Candida krusei |

| Candida parapsilosis |

| Fluconazole |

| Nystatin |

| Pyrrolidinedithiocarbamate |

| Tryptophan |

| Serotonin |

| Sunitinib |

Structure Activity Relationship Sar Studies for 3 Chloro 1,3 Dihydro 2h Indol 2 One Derivatives

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The biological activity of 3-chloro-1,3-dihydro-2H-indol-2-one derivatives is highly dependent on the type and location of various substituents on the core structure. The introduction of a chlorine atom can significantly modulate a molecule's biological activity by increasing its lipophilicity, which may enhance its passage through cell membranes or its interaction with lipophilic domains of proteins. researchgate.neteurochlor.org

Research into 5-chloro-indole-2-carboxylate derivatives as potential anticancer agents targeting mutant EGFR/BRAF pathways has provided specific SAR insights. mdpi.com A study that developed a series of these compounds found that their antiproliferative activity was significantly influenced by the nature of the substituent attached via a methylamino linker at the C3 position. mdpi.com For instance, among several derivatives tested for EGFR inhibition, the compound featuring a meta-piperidine substituent (m-piperidin-1-yl) exhibited the highest potency. mdpi.com

A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were synthesized and evaluated as inhibitors of both wild-type and mutant EGFR. nih.gov The results indicated that cyclized derivatives, specifically 1H-pyrido[3,4-b]indol-1-ones, demonstrated greater antiproliferative activity compared to their uncyclized counterparts. nih.gov This suggests that a more rigid structure is beneficial for activity. Furthermore, previous research highlighted the importance of a morpholino moiety for enhancing EGFR inhibitory activity in similar indole-based compounds. nih.gov

The antibacterial activity of related compounds, such as 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids, also demonstrates clear SAR trends. mdpi.com These molecules, which feature a 3-chloro-azetidinone ring, showed that the nature of the aryl group at the C2 position of the azetidinone ring, as well as substitutions on it (e.g., chloro, nitro), played a crucial role in determining their antibacterial efficacy against various strains. mdpi.com

Table 1: Influence of Substituents on EGFRT790M Inhibitory Activity of 5-chloro-indole-2-carboxylate Derivatives Data sourced from a study on antiproliferative agents. mdpi.com

| Compound ID | C3-Substituent (R) | IC₅₀ (nM) vs EGFRT790M | Selectivity Index vs EGFRWT |

| 3a | phenethylamino | 89 | > 5.6 |

| 3b | m-morpholinophenethylamino | 74 | > 8.0 |

| 3c | m-pyrrolidinophenethylamino | 81 | > 7.3 |

| 3d | m-diethylaminophenethylamino | 77 | > 7.7 |

| 3e | m-piperidinophenethylamino | 68 | > 8.0 |

| Erlotinib | (Reference) | 80 | - |

Comparative Analysis with Analogous Indolone and Indole (B1671886) Structures

Comparing the this compound scaffold with other related heterocyclic systems helps to understand which structural features are indispensable for biological activity.

In the development of acetylcholinesterase (AChE) inhibitors, an SAR study compared rigid analogues of an initial lead compound. nih.gov It was discovered that replacing a 2-isoindoline moiety with an indanone moiety—a structure analogous to indolone—resulted in no significant loss of inhibitory potency. nih.gov This finding indicates that for AChE inhibition, the indanone core can effectively mimic the structural and electronic properties of the isoindoline (B1297411) ring system. nih.gov Among the indanone derivatives, a compound with 5,6-dimethoxy substituents on the indanone ring was identified as one of the most potent inhibitors. nih.gov

Another comparative study focused on HIV-1 fusion inhibitors based on an indole scaffold. nih.gov This research led to the development of 6–6′ linked bisindole compounds with submicromolar activity, highlighting that a dimeric indole structure can be highly effective. nih.gov The study also synthesized truncated compounds with fewer aromatic rings to assess the impact of molecular size on activity. nih.gov

Further comparisons have been made between different classes of indole derivatives targeting cancer pathways. In one study, 5-chloro-indole-2-carboxylates were compared with pyrrolo[3,4-b]indol-3-ones. mdpi.com The results showed that while both scaffolds possessed antiproliferative activity, the indole-2-carboxylates were generally more potent. mdpi.com Similarly, another study found that cyclized 1H-pyrido[3,4-b]indol-1-ones were more effective antiproliferative agents than their uncyclized 3–(2-methoxyvinyl)-1H-indole-2-carboxamide precursors, suggesting that rigidification of the indole scaffold through cyclization can enhance biological activity. nih.gov

Table 2: Comparative Antiproliferative Activity (GI₅₀) of Uncyclized vs. Cyclized Indole Derivatives Data sourced from a study on EGFR inhibitors. nih.gov

| Scaffold Type | Compound ID | GI₅₀ (nM) |

| Uncyclized (Indole-2-carboxamide) | 5a | 76 |

| Uncyclized (Indole-2-carboxamide) | 5b | 77 |

| Cyclized (Pyrido[3,4-b]indol-1-one) | 7a | 54 |

| Cyclized (Pyrido[3,4-b]indol-1-one) | 7b | 57 |

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of this compound, several key features have been elucidated through synthetic chemistry and computational modeling.

The C3 position of the 3-chlorooxindole scaffold possesses a dual electrophilic/nucleophilic character, making it a highly reactive center for forming key interactions or for the synthesis of more complex structures like spiro-oxindoles. rsc.org The chlorine atom itself is a crucial pharmacophoric element, not only for its role as a leaving group in synthesis but also for its ability to increase lipophilicity and engage in nonbonding interactions within a target's binding site. rsc.orgresearchgate.net